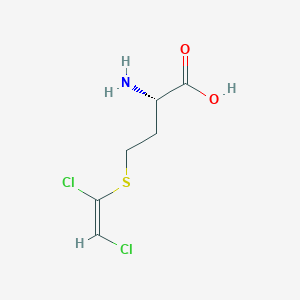
Antibiotic MX 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotics are a crucial tool in modern medicine, used to treat bacterial infections and save lives. However, the overuse and misuse of antibiotics have led to the emergence of antibiotic-resistant bacteria, which pose a significant threat to public health. Antibiotic MX 2 is a new antibiotic that has shown promising results in scientific research.
Wirkmechanismus
Antibiotic MX 2 works by inhibiting bacterial cell wall synthesis, which prevents the bacteria from reproducing and ultimately leads to their death. The antibiotic targets a specific enzyme involved in cell wall synthesis, which makes it highly effective against a wide range of bacterial species.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in animal models. The antibiotic is well-tolerated and does not appear to cause any significant biochemical or physiological effects in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Antibiotic MX 2 has several advantages for lab experiments, including its broad spectrum of activity, high efficacy, and minimal toxicity. However, the synthesis method is complex and requires specialized equipment and expertise, which can limit its availability and use in some labs.
Zukünftige Richtungen
There are several future directions for Antibiotic MX 2 research, including:
1. Developing new formulations and delivery methods to improve the antibiotic's efficacy and reduce the risk of antibiotic resistance.
2. Investigating the potential use of this compound in combination with other antibiotics to enhance its effectiveness.
3. Studying the long-term effects of this compound on bacterial populations and the environment.
4. Investigating the potential use of this compound in veterinary medicine to treat bacterial infections in animals.
5. Exploring the use of this compound in the treatment of antibiotic-resistant bacterial infections.
In conclusion, this compound is a promising new antibiotic that has shown efficacy against a wide range of bacterial infections. While there are limitations to its use in lab experiments, the antibiotic has several advantages, including its broad spectrum of activity and minimal toxicity. Future research directions include exploring new formulations and delivery methods, investigating the use of this compound in combination with other antibiotics, and studying the long-term effects of the antibiotic on bacterial populations and the environment.
Synthesemethoden
Antibiotic MX 2 is synthesized using a combination of chemical and biological methods. The chemical synthesis involves the use of organic chemistry techniques to create the core structure of the antibiotic, while the biological synthesis involves the use of microorganisms to produce the antibiotic. The synthesis method is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Antibiotic MX 2 has been the subject of extensive scientific research, with studies showing its effectiveness against a wide range of bacterial infections. In vitro studies have shown that this compound has a broad spectrum of activity, meaning it can target a wide range of bacterial species. In vivo studies have shown that this compound is effective in treating bacterial infections in animal models.
Eigenschaften
CAS-Nummer |
105026-50-4 |
|---|---|
Molekularformel |
C30H35NO11 |
Molekulargewicht |
585.6 g/mol |
IUPAC-Name |
(7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C30H35NO11/c1-3-30(39)12-17(42-18-11-15(24(33)13(2)41-18)31-7-9-40-10-8-31)20-23(29(30)38)28(37)21-22(27(20)36)26(35)19-14(25(21)34)5-4-6-16(19)32/h4-6,13,15,17-18,24,29,32-33,36-39H,3,7-12H2,1-2H3/t13-,15-,17-,18-,24+,29+,30+/m0/s1 |
InChI-Schlüssel |
OPBPMGYBSDKJBT-DQHLZUIQSA-N |
Isomerische SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N6CCOCC6)O |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O |
Kanonische SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O |
Synonyme |
3'-deamino-3'-morpholino-13-deoxy-10-hydroxycarminomycin KRN 8602 KRN-8602 morpholinoanthracycline MX-2 morpholinoanthracycline MX2 MX-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)
![4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B217282.png)
![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)
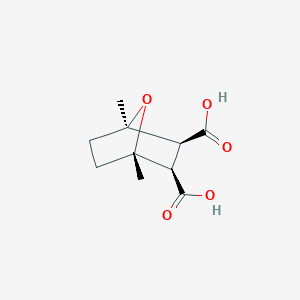


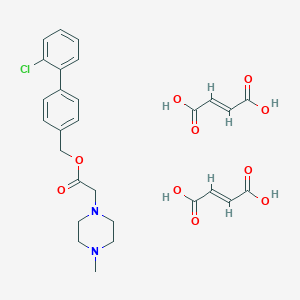
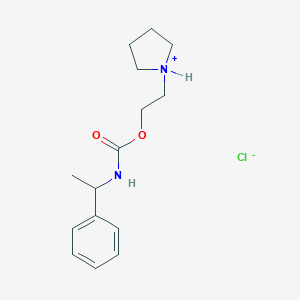
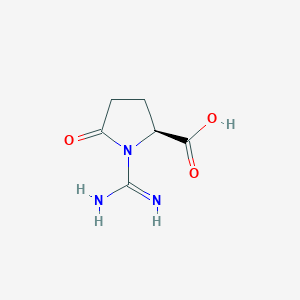


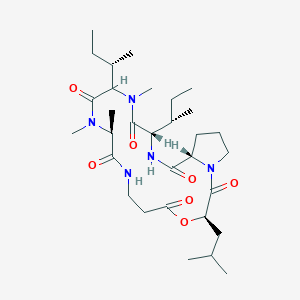
![[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B217362.png)
